molecular formula C9H12FN B1343057 [2-(2-Fluorophenyl)ethyl]methylamine CAS No. 485404-58-8

[2-(2-Fluorophenyl)ethyl]methylamine

Cat. No. B1343057
M. Wt: 153.2 g/mol
InChI Key: VGGRQNLAMNVBOA-UHFFFAOYSA-N
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Description

The compound “[2-(2-Fluorophenyl)ethyl]methylamine” is a fluorinated phenylethylamine derivative. It is structurally related to compounds that have been synthesized and studied for their binding affinities to dopamine receptors, which are crucial in the central nervous system. The fluorine atom's presence in the phenyl ring can significantly affect the molecule's biological activity and physical properties .

Synthesis Analysis

The synthesis of related fluorinated phenylethylamine derivatives typically involves starting from substituted fluorobenzene or fluorotoluene precursors. For instance, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives was achieved starting from 4-fluoro-3-hydroxytoluene . Another method described the asymmetric synthesis of 1-(2-fluorophenyl)-ethylamine from 2-fluoro-acetophenone, which involved imination followed by stereoselective hydrogenation . These methods highlight the versatility of synthetic approaches to access fluorinated phenylethylamines.

Molecular Structure Analysis

The molecular structure of fluorinated phenylethylamines has been extensively studied using various spectroscopic techniques. For example, the structural motifs of 2-(2-fluorophenyl)-ethylamine conformers were elucidated using resonant two-photon ionization and ionization-loss stimulated Raman spectroscopy, revealing the presence of different conformers with gauche and anti configurations . Similarly, the conformational landscape of 2-(4-fluoro-phenyl)-ethylamine was studied, showing how para-fluorination affects the energetic ordering of conformers .

Chemical Reactions Analysis

Fluorinated phenylethylamines can undergo various chemical reactions. The presence of the fluorine atom can influence the reactivity and selectivity of these compounds. For example, the reaction of 2-ethoxycarbonyl-5,6,7,8-tetrafluorochromone with methylamine demonstrated different outcomes depending on the solvent, highlighting the fluorine atoms' impact on the reaction pathway . These reactions are essential for further functionalization and exploration of the chemical space around these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenylethylamines are influenced by the presence of the fluorine atom. Fluorination can increase lipophilicity, which in turn can affect the binding affinity to biological targets such as dopamine receptors . The introduction of fluorine can also impact the molecule's conformational stability and hydrogen bonding capacity, as seen in the study of monohydrated 2-(4-fluorophenyl)ethylamine .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • A study by Qiu et al. (2009) focused on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This research underscores the importance of fluorophenyl compounds in pharmaceutical manufacturing and the development of efficient synthesis methods for such intermediates (Qiu, Gu, Zhang, & Xu, 2009).

Medical Applications

  • Methylene blue, a compound with fluorescent properties, has been reviewed for its emerging role not only as a clinical dye but also as a fluorophore in surgical settings. This demonstrates the potential of fluorophenyl-related compounds in enhancing medical imaging and surgical precision (Cwalinski et al., 2020).

Environmental Science and Food Technology

  • Research on tools to maintain postharvest fruit and vegetable quality through the inhibition of ethylene action indicates the application of chemical compounds in preserving food quality. Compounds like 1-methylcyclopropene show how synthetic chemicals can be used to extend the shelf life of perishable goods (Martínez-Romero et al., 2007).

Neurological Applications

  • Amyloid imaging in Alzheimer's disease research demonstrates the use of radioligands for in vivo brain imaging, highlighting the role of fluorophenyl compounds in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).

Pharmacology and Toxicology

  • Studies on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including synthetic cathinones, illustrate the research into the safety and effects of fluorophenyl-related compounds. This research is critical for understanding the health risks associated with these substances and for developing treatment guidelines (Nugteren-van Lonkhuyzen et al., 2015).

Safety And Hazards

The safety data sheet for “[2-(2-Fluorophenyl)ethyl]methylamine” indicates that it is a combustible liquid and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2-(2-fluorophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGRQNLAMNVBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619463
Record name 2-(2-Fluorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Fluorophenyl)ethyl]methylamine

CAS RN

485404-58-8
Record name 2-(2-Fluorophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(2-fluorophenyl)ethyl](methyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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